molecular formula C12H10F3N3OS B8495212 2-Amino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

2-Amino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Cat. No.: B8495212
M. Wt: 301.29 g/mol
InChI Key: AJPVRVRUCYYXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole is a useful research compound. Its molecular formula is C12H10F3N3OS and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10F3N3OS

Molecular Weight

301.29 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)7-2-1-3-8(4-7)17-10(19)5-9-6-20-11(16)18-9/h1-4,6H,5H2,(H2,16,18)(H,17,19)

InChI Key

AJPVRVRUCYYXRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 31.1 g (0.096 mole) of 4-bromo-3'-trifluoromethylacetoacetanilide in 130 ml of absolute ethanol was carefully mixed with 8.4 g (0.11 mole) of thiourea. As the thiourea dissolved, the temperature of the solution increased from 23° to 38°. After the exothermic reaction had subsided, the solution was refluxed for four hours and poured into 130 ml of water. A small quantity of insoluble material was removed by filtration and the filtrate was made basic (pH 9) with ammonium hydroxide. Stirring and cooling yielded a crystalline solid which was collected. There was obtained 19 g (65.7%) of dry product, m.p. 116°-18°. N.M.R. (dimethyl-d6 sulfoxide) ∂ 3.4 (CH2), 6.3 (hetero-aromatic), 6.8 (NH2), 7.3-8.0 (aromatic), 10.3 (HNC=0).
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
65.7%

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